Solubility profile of methylthio-substituted aryl boronic acids
Solubility profile of methylthio-substituted aryl boronic acids
An In-Depth Technical Guide to the Solubility Profile of Methylthio-Substituted Aryl Boronic Acids
Executive Summary
Methylthio-substituted aryl boronic acids represent a pivotal class of compounds in modern drug discovery, serving as crucial building blocks in Suzuki-Miyaura cross-coupling reactions and as key pharmacophores in novel therapeutic agents.[1][2] However, their progression from discovery to clinical application is frequently hampered by a significant and multifaceted challenge: poor aqueous solubility. This guide provides an in-depth exploration of the complex solubility profile of these molecules, designed for researchers, medicinal chemists, and formulation scientists. We will deconstruct the physicochemical drivers of their solubility, from the inherent properties of the boronic acid moiety to the unique influence of the methylthio substituent. This whitepaper offers not just a theoretical understanding but also field-proven, practical methodologies for accurately determining both kinetic and thermodynamic solubility, alongside a critical analysis of strategies for solubility enhancement, from chemical modification to advanced formulation techniques.
Section 1: The Dichotomy of Aryl Boronic Acids in Drug Discovery
Aryl boronic acids have cemented their importance in medicinal chemistry. The Nobel Prize-winning Suzuki-Miyaura reaction leverages their utility in efficiently creating C-C bonds, a cornerstone of modern synthetic chemistry.[2][3] Beyond their role as synthetic intermediates, the boronic acid group itself is a unique pharmacophore, capable of forming reversible covalent bonds with diols present in biological targets. The success of the proteasome inhibitor Bortezomib (Velcade®) is a testament to this, where the boronic acid moiety was shown to significantly increase potency and improve pharmacokinetic properties compared to its aldehyde precursor.[4][5]
Despite this synthetic and therapeutic promise, a primary obstacle remains their formulation into suitable dosage forms, largely due to their characteristically low aqueous solubility.[4] Researchers have consistently observed that boronic acid-containing compounds are often significantly less soluble than their non-boronic acid counterparts, creating a critical bottleneck in drug development.[4]
Section 2: Core Physicochemical Drivers of Solubility
Understanding the solubility of methylthio-substituted aryl boronic acids requires a detailed analysis of the contributions from each part of the molecule and the dynamic equilibria at play.
The Boronic Acid Moiety: A pH-Sensitive Lewis Acid
Boronic acids are Lewis acids with pKa values typically ranging from 4 to 10.[6] Their solubility is intrinsically linked to the pH of the aqueous medium.
-
In Acidic to Neutral pH: The boronic acid exists predominantly in its neutral, trigonal planar form, R-B(OH)₂, which is often poorly soluble.
-
In Alkaline pH: As the pH increases above the pKa, the boronic acid accepts a hydroxide ion to form the more soluble, tetrahedral boronate anion, R-B(OH)₃⁻.[7][8]
This pH-dependent behavior is a critical lever for formulation scientists. However, the intrinsic pKa can be modulated by substituents on the aryl ring; electron-withdrawing groups generally decrease the pKa, while electron-donating groups increase it.[6]
The Boroxine Equilibrium: The Dehydration Challenge
A defining and problematic characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[3][9] This equilibrium is a major contributor to low observed solubility, as boroxines are typically much less soluble than their monomeric acid counterparts.[4][10]
The equilibrium between the boronic acid and its boroxine is influenced by factors such as solvent, concentration, and the presence of water.[9] In non-polar solvents or upon heating, the equilibrium shifts towards the boroxine.[3][11] This phenomenon complicates solubility measurements, as the material being tested may be a mixture of the acid and the anhydride, leading to inconsistent and unreliable data.[9]
Caption: Metabolic Pathway of the Methylthio Group.
Section 4: A Practical Guide to Solubility Determination
Accurate and reproducible solubility data is the bedrock of preformulation development. It is crucial to distinguish between two key types of solubility: kinetic and thermodynamic. [12][13]
-
Thermodynamic Solubility: The true equilibrium solubility of the most stable crystalline form of the compound in a given solvent at a specific temperature. It is the maximum amount of a substance that can be dissolved under equilibrium conditions. [13]* Kinetic Solubility: A measure of the concentration of a compound in solution at a specific time point under non-equilibrium conditions. It often reflects the solubility of a metastable form (e.g., an amorphous solid) and can result in supersaturated solutions. [12]While not a true equilibrium value, it is highly relevant for early discovery, where compounds are often dissolved from DMSO stock solutions.
Caption: Kinetic vs. Thermodynamic Solubility Workflows.
Protocol 4.1: High-Throughput Kinetic Solubility Assay (Turbidimetric Method)
Causality: This method is designed for speed and is suitable for early-stage drug discovery. It mimics the conditions of many biological assays where a compound is introduced from a concentrated DMSO stock. The measurement of light scattering (turbidity) provides a rapid indication of when the compound precipitates, thus defining its kinetic solubility limit.
Methodology:
-
Preparation: Prepare a 10 mM stock solution of the methylthio-substituted aryl boronic acid in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Buffer Addition: Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well, ensuring the final DMSO concentration is low and consistent (e.g., <2% v/v).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 2 hours) with gentle shaking.
-
Measurement: Read the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).
-
Analysis: The kinetic solubility is determined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Protocol 4.2: Equilibrium (Thermodynamic) Shake-Flask Solubility Assay
Causality: This is the gold-standard method for determining the true thermodynamic solubility, which is essential for formulation development and regulatory submissions. By adding an excess of the solid drug and allowing it to equilibrate over an extended period, this protocol ensures that the measured concentration represents a saturated solution in equilibrium with the most stable solid form of the compound.
Methodology:
-
Sample Preparation: Add an excess amount of the solid boronic acid (enough to ensure undissolved solid remains at the end of the experiment) to a series of vials containing buffers of different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours). Periodically sample and analyze to confirm that the concentration has plateaued.
-
Phase Separation: Separate the undissolved solid from the solution via centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the clear filtrate and quantify the concentration of the dissolved compound using a validated analytical method, typically reverse-phase HPLC with UV detection.
-
Solid-State Analysis: It is best practice to analyze the remaining solid by a technique like X-Ray Powder Diffraction (XRPD) to confirm that no phase transformation occurred during the experiment.
Data Presentation
Quantitative data should be summarized for clarity.
Table 1: Physicochemical Properties of 4-(Methylthio)phenylboronic acid
| Property | Value | Source |
| Molecular Formula | C₇H₉BO₂S | [14] |
| Molecular Weight | 168.02 g/mol | Calculated |
| Appearance | White to off-white powder | [14] |
| Melting Point | 210-214 °C | [1] |
| Impurities | May contain <15% anhydride (boroxine) | [1] |
Table 2: Example pH-Dependent Thermodynamic Solubility Profile
| pH | Solubility (µg/mL) | Predominant Species |
| 2.0 | 15 | Neutral R-B(OH)₂ |
| 4.5 | 18 | Neutral R-B(OH)₂ |
| 7.4 | 150 | Mix of Neutral & Anionic |
| 9.0 | 1200 | Anionic R-B(OH)₃⁻ |
Section 5: Strategies for Solubility Enhancement
Given the inherent challenges, various strategies have been developed to improve the solubility of aryl boronic acids. These can be broadly categorized into formulation-based and chemical modification approaches.
Formulation-Based Approaches
These strategies aim to improve the solubility of the existing molecule without altering its chemical structure.
Table 3: Comparison of Formulation-Based Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| pH Adjustment | Ionization of the boronic acid to the more soluble boronate anion at pH > pKa. [8] | Simple, effective for basic formulations. | Limited to non-oral routes or requires enteric coating for oral delivery. Risk of precipitation in the stomach. |
| Complexation with Polyols | Forms reversible boronate esters, preventing boroxine formation and lowering the apparent pKa. [4] | Significant solubility increase (e.g., >10-fold with mannitol). Clinically validated (Velcade®). [4] | Requires a co-former in the formulation. May impact stability. |
| Amorphous Solid Dispersions | Overcomes crystal lattice energy by dispersing the drug in a polymer matrix, leading to a high-energy, more soluble state. [15][16] | Can achieve very high supersaturation levels. Well-established technology (e.g., spray drying). | Amorphous form is metastable and can recrystallize over time. Potential for chemical instability. |
| Lipid-Based Formulations | The drug is dissolved in a lipid vehicle (oils, surfactants), forming emulsions or micelles in situ (e.g., SEDDS). [16][17] | Bypasses the dissolution step. Can enhance absorption via lymphatic pathways. | Higher complexity in formulation and manufacturing. Potential for drug precipitation upon dilution. |
Chemical Modification Approaches
These strategies involve altering the molecule itself to create a new chemical entity with improved properties.
-
Prodrugs (Boronic Esters): Converting the boronic acid to a more stable and often more soluble ester, such as a pinacol boronate ester, is a common synthetic strategy. [9]These esters protect the reactive boronic acid group and can prevent boroxine formation. However, they are often designed to hydrolyze back to the active boronic acid in vivo. This facile hydrolysis presents a significant analytical challenge, often requiring non-aqueous conditions or high-pH mobile phases for characterization. [18][19]
-
Bioisosteric Replacement (Benzoxaboroles): A highly effective strategy involves replacing the boronic acid group with a benzoxaborole scaffold. Benzoxaboroles are cyclic boronic esters that are generally more stable and exhibit higher aqueous solubility than their corresponding acyclic boronic acids. [6][20]This approach has been successfully used to develop new classes of anti-infective and anti-inflammatory agents.
Section 6: Conclusion and Future Perspectives
The solubility of methylthio-substituted aryl boronic acids is a complex interplay of pH-dependent ionization, dehydration to insoluble boroxines, and the unique electronic and metabolic properties of the methylthio group. A successful drug development program for this class of compounds hinges on a deep, early-stage understanding of these factors.
Moving forward, the field requires an integrated approach. Medicinal chemists must consider solubility and metabolic stability during the initial design phase, potentially prioritizing scaffolds like benzoxaboroles. [20][21]Simultaneously, formulation scientists must employ a systematic approach, beginning with accurate kinetic and thermodynamic solubility profiling to select the most appropriate enhancement strategy, be it complexation with polyols for an injectable or an amorphous solid dispersion for an oral dosage form. By combining intelligent molecular design with advanced formulation science, the therapeutic potential of this important class of molecules can be fully realized.
Section 7: References
-
Boric Acid - Solubility of Things. (n.d.). Retrieved from vertexaisearch.cloud.google.com
-
Marinaro, W. A., & Stella, V. J. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Retrieved from vertexaisearch.cloud.google.com
-
Dąbrowski, M., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Retrieved from vertexaisearch.cloud.google.com
-
Andersen, H. R., et al. (2014). How i can dissolve boric acid to get a Boron % yield of more than 10%? ResearchGate. Retrieved from vertexaisearch.cloud.google.com
-
Dąbrowski, M., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Retrieved from vertexaisearch.cloud.google.com
-
Gomes, P. A. C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Retrieved from vertexaisearch.cloud.google.com
-
Lim, Y. S., et al. (n.d.). Solubility of boric acid (and boron concentration) depending on the temperature in aerated water at an ambient pressure. ResearchGate. Retrieved from vertexaisearch.cloud.google.com
-
4-(Methylthio)phenylboronic acid - CymitQuimica. (n.d.). Retrieved from vertexaisearch.cloud.google.com
-
Sporzyński, A., et al. (n.d.). Solubility of phenylboronic compounds in water. ResearchGate. Retrieved from vertexaisearch.cloud.google.com
-
4-(Methylthio)phenylboronic acid = 95 98546-51-1. (n.d.). Sigma-Aldrich. Retrieved from vertexaisearch.cloud.google.com
-
Bak, A., & Weisman, J. L. (2015). Design and Discovery of Boronic Acid Drugs. eScholarship@McGill. Retrieved from vertexaisearch.cloud.google.com
-
Regalado, E. L., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. Retrieved from vertexaisearch.cloud.google.com
-
Welch, C. J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A. Retrieved from vertexaisearch.cloud.google.com
-
Johnson, R. (2024). Clinical Insights into Drug Metabolism and Detoxification Pathways. Journal of Clinical and Medical Sciences. Retrieved from vertexaisearch.cloud.google.com
-
Mastering the Chemistry of Methylthio Compounds: A Guide for Global Chemical Buyers. (2024). Retrieved from vertexaisearch.cloud.google.com
-
Hudson, A. G., et al. (2025). Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis. ACS Omega. Retrieved from vertexaisearch.cloud.google.com
-
Singh, A., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Retrieved from vertexaisearch.cloud.google.com
-
Marinaro, W. A., et al. (2012). Properties of a Model Aryl Boronic Acid and Its Boroxine. Journal of Pharmaceutical Sciences. Retrieved from vertexaisearch.cloud.google.com
-
Hudson, A. G., et al. (2025). Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis. PubMed. Retrieved from vertexaisearch.cloud.google.com
-
Larsen, G. L., et al. (1988). In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver. Xenobiotica. Retrieved from vertexaisearch.cloud.google.com
-
Reddit User Discussion. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. Retrieved from vertexaisearch.cloud.google.com
-
Chemistry LibreTexts. (2023). 2611 Thermodynamics of Borax solubility. Retrieved from vertexaisearch.cloud.google.com
-
Plamondon, L., et al. (2002). Formulation of boronic acid compounds. Google Patents. Retrieved from vertexaisearch.cloud.google.com
-
Matthew, B. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from vertexaisearch.cloud.google.com
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from vertexaisearch.cloud.google.com
-
Hagedorn, M., et al. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Retrieved from vertexaisearch.cloud.google.com
-
Singh, A. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals. Retrieved from vertexaisearch.cloud.google.com
-
Brittain, H. G. (2025). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. Retrieved from vertexaisearch.cloud.google.com
-
Csermely, P. (2017). Challenges in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from vertexaisearch.cloud.google.com
-
de Lacerda, R. B., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules. Retrieved from vertexaisearch.cloud.google.com
-
Scientific Diagram. (n.d.). Functional compounds containing methylthio groups and related... ResearchGate. Retrieved from vertexaisearch.cloud.google.com
-
Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from vertexaisearch.cloud.google.com
-
Horvath, D., & Lisurek, M. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. Retrieved from vertexaisearch.cloud.google.com
-
Gomes, P. A. C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Retrieved from vertexaisearch.cloud.google.com
-
Bernasconi, C. F., et al. (2004). Reactions of substituted (methylthio)benzylidene Meldrum's acids with secondary alicyclic amines in aqueous DMSO. Evidence for rate-limiting proton transfer. The Journal of Organic Chemistry. Retrieved from vertexaisearch.cloud.google.com
-
Claesson, A. (2021). On Safety Aspects of a Methyl Group in Drug Design. Formation of reactive metabolites mediated by certain benzylic alcohols. ResearchGate. Retrieved from vertexaisearch.cloud.google.com
-
Hilaris Publisher. (2024). Challenges and Opportunities in Synthetic Medicinal Chemistry. Retrieved from vertexaisearch.cloud.google.com
Sources
- 1. 4-(甲硫基)苯基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DSpace [kuscholarworks.ku.edu]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. researchgate.net [researchgate.net]
- 14. CAS 98546-51-1: 4-(Methylthio)phenylboronic acid [cymitquimica.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. researchgate.net [researchgate.net]
- 17. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. pulsus.com [pulsus.com]
